![molecular formula C19H26N2O2S B5118155 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as BCT-197 and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-fibrotic, and anti-tumor effects.
Wirkmechanismus
The mechanism of action of BCT-197 is not fully understood. However, it is known to inhibit the activity of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in the cross-linking of collagen and elastin fibers. This inhibition leads to a reduction in tissue fibrosis and inflammation, which is believed to underlie the therapeutic effects of BCT-197.
Biochemical and Physiological Effects:
BCT-197 has been shown to exhibit a range of biochemical and physiological effects. In animal models, BCT-197 has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of immune cells, such as macrophages and T cells. BCT-197 has also been found to reduce the levels of collagen and elastin fibers, which are involved in tissue fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
BCT-197 has several advantages for lab experiments. It is a highly pure compound that is easy to synthesize in large quantities. BCT-197 has also been extensively studied in animal models, making it a well-characterized compound for further research. However, the limitations of BCT-197 include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
For the research of BCT-197 include its potential use in the treatment of fibrotic diseases and cancer.
Synthesemethoden
The synthesis of BCT-197 involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 4-(4-methylphenylsulfonyl)piperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of BCT-197, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
BCT-197 has been studied extensively for its potential therapeutic applications. The anti-inflammatory and anti-fibrotic effects of BCT-197 have been demonstrated in various animal models of lung, liver, and kidney diseases. BCT-197 has also been found to exhibit anti-tumor effects in preclinical models of cancer.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-15-2-6-19(7-3-15)24(22,23)21-10-8-20(9-11-21)14-18-13-16-4-5-17(18)12-16/h2-7,16-18H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZIUDKSAIYKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[2.2.1]hept-5-EN-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.